Monoisotridecyl phosphate
Description
Monoisotridecyl phosphate is a monoester of phosphoric acid with an isotridecyl (branched C₁₃) alkyl chain. Its molecular formula is C₁₃H₂₉O₄P, and it is synthesized via the reaction of isotridecyl alcohol with polyphosphoric acid or phosphorus pentoxide . This compound exhibits surfactant properties, including low to moderate foaming, resistance to high alkalinity, and intolerance to hard water, making it suitable as a soap substitute or industrial surfactant . Its branched alkyl chain enhances solubility in organic matrices compared to linear analogs .
Properties
CAS No. |
50977-11-2 |
|---|---|
Molecular Formula |
C13H29O4P |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
11-methyldodecyl dihydrogen phosphate |
InChI |
InChI=1S/C13H29O4P/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16/h13H,3-12H2,1-2H3,(H2,14,15,16) |
InChI Key |
ASBWGYODEQCTNZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOP(=O)(O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCOP(=O)(O)O |
Other CAS No. |
50977-11-2 52933-07-0 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphate Esters
Structural and Functional Differences
Phosphate esters are classified by the number of ester groups (mono-, di-, tri-) and alkyl chain characteristics. Below is a comparative analysis of monoisotridecyl phosphate with key analogs:
Table 1: Comparative Properties of Phosphate Esters
Key Findings
Chain Length and Branching: this compound’s branched C₁₃ chain improves solubility in nonpolar solvents compared to linear tridecyl phosphate, which has higher crystallinity . Monostearyl phosphate (C₁₈ linear) is more hydrophobic, making it ideal for lipid-based formulations .
Acidity and Reactivity: Monoesters like this compound retain two acidic protons (pKa ~1–2), enabling salt formation (e.g., dipotassium salts for enhanced water solubility) . Methyl dihydrogen phosphate is highly acidic (pKa ~1) but less stable, limiting its industrial use .
Performance in Formulations: this compound outperforms TMP/TEP (trimethyl/triethyl phosphate) in surfactant applications due to its balanced hydrophile-lipophile ratio . Diisodecyl phenyl phosphate excels as a flame retardant but lacks surfactant utility due to its bulky structure .
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